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Compound of Interest

Compound Name: NH-bis-PEG3

Cat. No.: B1678667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NH-bis-PEG3-azide, a

versatile heterotrifunctional linker, in click chemistry for the precise construction of complex

bioconjugates. This linker, featuring a primary amine and two azide functionalities separated by

flexible polyethylene glycol (PEG) spacers, is particularly valuable in the development of

advanced therapeutics and research tools, such as Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Introduction
NH-bis-PEG3-azide is a powerful tool in bioconjugation, offering the ability to connect multiple

molecular entities with high efficiency and specificity. The primary amine serves as a reactive

handle for conjugation to molecules bearing activated esters (e.g., NHS esters) or carboxylic

acids. The two azide groups enable subsequent derivatization via copper-catalyzed azide-

alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click

chemistry. The PEG3 linkers enhance solubility, reduce steric hindrance, and improve the

pharmacokinetic properties of the final conjugate.

Key Applications
PROTAC Synthesis: The linker can be conjugated to a target protein ligand and an E3 ligase

ligand to form a PROTAC, a molecule that induces the degradation of a specific protein of

interest.[1][2]
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Antibody-Drug Conjugates (ADCs): Two drug molecules can be attached to a single linker on

an antibody, increasing the drug-to-antibody ratio (DAR).

Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated

to biomolecules for tracking and visualization.

Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in

diagnostics and biomaterials.[3]

Physicochemical Properties
Property Value

Chemical Name Bis(2-(2-(2-azidoethoxy)ethoxy)ethyl)amine

Molecular Formula C₁₆H₃₃N₇O₆

Molecular Weight 419.48 g/mol

CAS Number 1258939-39-7

Appearance Colorless to pale yellow oil

Solubility
Soluble in water, DMSO, DMF, and other

common organic solvents

Storage
Store at -20°C, protected from light and

moisture.[4]

Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy involving an

initial amine-reactive conjugation followed by a click chemistry reaction.

Protocol 1: Conjugation to the Primary Amine of NH-bis-
PEG3-azide via NHS Ester Chemistry
This protocol describes the reaction of the primary amine on NH-bis-PEG3-azide with an N-

hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand for a PROTAC).

Materials:
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NH-bis-PEG3-azide

NHS ester-activated molecule of interest

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Preparation of Reagents:

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock

concentration of 10-20 mM.

Dissolve NH-bis-PEG3-azide in the amine-free reaction buffer.

Conjugation Reaction:

Add a 1.5 to 5-fold molar excess of NH-bis-PEG3-azide to the solution of the NHS ester-

activated molecule.

Add TEA or DIPEA to the reaction mixture to a final concentration of 20-50 mM to maintain

a basic pH.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Reaction Quenching:

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted

NHS ester.
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Incubate for 15-30 minutes at room temperature.

Purification:

Purify the resulting azide-functionalized conjugate using an appropriate chromatography

method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove excess

reagents.

Characterization:

Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.

Quantitative Data (Representative):

Parameter Value Reference

Molar Ratio (NHS:Amine) 1:1.5 to 1:5
General NHS ester reaction

principles

Reaction Time
1-2 hours (RT) or overnight

(4°C)
[5]

Expected Yield > 80%
Dependent on specific

reactants

Purity (post-purification) > 95%
Achievable with appropriate

chromatography

Protocol 2A: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a second ligand or a

reporter molecule) to the azide groups of the purified conjugate from Protocol 1.

Materials:

Azide-functionalized conjugate (from Protocol 1)

Alkyne-modified molecule
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Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Preparation of Reagents:

Prepare stock solutions of CuSO₄ (10 mM in water), sodium ascorbate (100 mM in water,

freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).

Dissolve the azide-functionalized conjugate and the alkyne-modified molecule in the

reaction buffer.

CuAAC Reaction:

In a reaction vessel, combine the azide-functionalized conjugate (1 equivalent) and the

alkyne-modified molecule (2-5 equivalents per azide).

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

Add CuSO₄ to the mixture.

Initiate the reaction by adding freshly prepared sodium ascorbate.

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

Purification:

Purify the final bioconjugate using size-exclusion chromatography or another suitable

method to remove the copper catalyst and excess reagents.
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Characterization:

Analyze the final product by SDS-PAGE to observe the molecular weight shift, and by

mass spectrometry to confirm the final molecular weight and purity.

Quantitative Data (Representative):

Parameter Value Reference

Molar Ratio (Azide:Alkyne) 1:2 to 1:5 per azide [6]

CuSO₄ Concentration 50-200 µM [7]

Sodium Ascorbate

Concentration
1-5 mM [7]

Ligand:Copper Ratio 5:1 [7]

Reaction Time 1-4 hours (RT) [8]

Expected Yield > 90% [9]

Purity (post-purification) > 95%
Achievable with appropriate

chromatography

Protocol 2B: Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications involving live cells or other

systems where copper toxicity is a concern.

Materials:

Azide-functionalized conjugate (from Protocol 1)

DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-modified molecule

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography)
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Procedure:

Preparation of Reagents:

Dissolve the azide-functionalized conjugate in the reaction buffer.

Dissolve the DBCO or BCN-modified molecule in a compatible solvent (e.g., DMSO) and

then dilute into the reaction buffer.

SPAAC Reaction:

Combine the azide-functionalized conjugate (1 equivalent) with the DBCO or BCN-

modified molecule (2-10 equivalents per azide).

Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle

mixing.

Purification:

Purify the final bioconjugate using size-exclusion chromatography or another appropriate

method to remove unreacted reagents.

Characterization:

Analyze the final product by SDS-PAGE to visualize the increase in molecular weight and

by mass spectrometry to confirm the identity and purity of the conjugate.

Quantitative Data (Representative):
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Parameter Value Reference

Molar Ratio (Azide:Strained

Alkyne)
1:2 to 1:10 per azide [10][11]

Reaction Time 2-12 hours (RT or 37°C) [12]

Expected Yield > 85%
Dependent on specific

reactants

Purity (post-purification) > 95%
Achievable with appropriate

chromatography
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Caption: Experimental workflow for bioconjugation using NH-bis-PEG3-azide.
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Caption: PROTAC-mediated protein degradation pathway.[13][14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678667?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

